tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
Description
tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a hexahydro ring system. Key structural elements include:
- tert-Butyl carbamate group: A common protecting group for amines, enhancing solubility and stability during synthesis .
- Methyl substituent at position 1 and pyridin-2-yl group at position 3: These substituents influence steric and electronic properties, affecting binding affinity in therapeutic contexts .
- Ketone moiety at position 2: Critical for hydrogen bonding interactions in biological targets .
This compound is part of a broader class of imidazo[4,5-c]pyridine derivatives, which are explored for pharmaceutical applications due to their structural versatility and ability to modulate enzyme activity .
Propriétés
Formule moléculaire |
C17H24N4O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl 1-methyl-2-oxo-3-pyridin-2-yl-4,6,7,7a-tetrahydro-3aH-imidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-16(23)20-10-8-12-13(11-20)21(15(22)19(12)4)14-7-5-6-9-18-14/h5-7,9,12-13H,8,10-11H2,1-4H3 |
Clé InChI |
VEZCUWZARZNNLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2C)C3=CC=CC=N3 |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Strategy
The synthesis of tert-butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves:
- Formation of the imidazo[4,5-c]pyridine bicyclic core via cyclization reactions.
- Introduction of the tert-butyl carboxylate protecting group.
- Incorporation of the pyridin-2-yl substituent.
- Installation of the methyl and oxo functional groups.
These steps often require multicomponent reactions and palladium-catalyzed coupling processes.
Palladium-Catalyzed Multicomponent Synthesis
A key method involves a palladium-catalyzed three-component reaction combining aryl halides, isocyanides, and diamines to form imidazoline intermediates, which cyclize to the imidazo[4,5-c]pyridine scaffold with loss of tert-butylamine. The reaction conditions optimized for high yield include:
| Parameter | Optimal Condition |
|---|---|
| Isocyanide Source | tert-Butyl isocyanide |
| Diamine | Ethylenediamine (5 equivalents) |
| Catalyst | PdCl2 (5 mol %) with dppp ligand (10 mol %) |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Yield | Up to 94% isolated yield |
This method allows for the efficient and selective synthesis of the bicyclic core with the tert-butyl protecting group intact.
Cyclization and Functional Group Introduction
Following the formation of the imidazoline intermediate, cyclization occurs to form the hexahydro-imidazo[4,5-c]pyridine system. The oxo group at the 2-position is introduced via oxidation or by using appropriate keto precursors during cyclization.
The pyridin-2-yl substituent is typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, using pyridin-2-yl boronic acids or halides as coupling partners. These reactions are conducted under inert atmosphere, often in polar aprotic solvents, with bases like potassium carbonate or cesium carbonate.
Protection and Deprotection Steps
The tert-butyl group serves as a protecting group for the carboxylate functionality. Its introduction is commonly achieved by esterification using tert-butyl chloroformate or via tert-butyl isocyanide in the multicomponent reaction. Deprotection can be performed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free acid if required.
Representative Experimental Procedure
A representative synthesis involves:
- Mixing tert-butyl isocyanide, ethylenediamine, and a suitable aryl halide (bearing the pyridin-2-yl group) in toluene.
- Adding PdCl2 and dppp ligand under nitrogen atmosphere.
- Heating the mixture at reflux temperature for several hours.
- Cooling, extraction, and purification by column chromatography to isolate the tert-butyl protected imidazo[4,5-c]pyridine derivative.
- Optional oxidation to introduce the 2-oxo functionality.
- Final purification and characterization.
Crystallographic and Structural Confirmation
Crystallographic studies confirm the formation of the imidazo[4,5-c]pyridine core and the correct positioning of substituents. Bond lengths and angles fall within expected ranges for such heterocycles, supporting the successful synthesis of the target compound.
Data Tables Summarizing Key Reaction Parameters and Yields
| Entry | Catalyst System | Solvent | Temperature | Diamine Equiv. | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | PdCl2·dppf·CH2Cl2 | Toluene | Reflux | 5 | 79 | Initial conditions |
| 2 | PdCl2 + dppp | Toluene | Reflux | 5 | 94 | Optimized conditions |
| 3 | PdCl2 + dppp | 1,4-Dioxane | Reflux | 5 | 90 | Alternative solvent |
| 4 | PdCl2 + dppp | THF | Reflux | 5 | 88 | Alternative solvent |
| 5 | PdCl2 + dppp | Acetonitrile | Reflux | 5 | 65 | Lower yield |
| Step | Reagent/Condition | Outcome/Notes |
|---|---|---|
| 1 | tert-Butyl isocyanide + ethylenediamine + Pd catalyst | Formation of imidazoline intermediate |
| 2 | Cyclization under reflux | Formation of imidazo[4,5-c]pyridine core |
| 3 | Oxidation (if needed) | Introduction of 2-oxo group |
| 4 | Acidic deprotection (optional) | Removal of tert-butyl protecting group |
Analyse Des Réactions Chimiques
tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Applications De Recherche Scientifique
tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Table 1: Structural Analogues and Substituent Differences
| Compound Name | Substituent at Position 1 | Substituent at Position 3 | Similarity Score | CAS Number |
|---|---|---|---|---|
| (3aS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate | Propyl | Methyl | 0.90 | 1958055-61-2 |
| (3aR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate | Cyclopentyl | Methyl | 0.88 | 2216746-81-3 |
| Target compound | Methyl | Pyridin-2-yl | - | Not provided |
Key Observations :
Key Observations :
Activité Biologique
Tert-butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyridine ring and an imidazopyridine moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 280.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of β-secretase : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies have shown that compounds structurally similar to this compound can inhibit β-secretase activity effectively, reducing amyloid plaque formation .
- Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor, thus increasing acetylcholine levels in the brain, which is beneficial for cognitive function .
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in neuronal cells .
Study 1: Neuroprotective Effects
A study conducted on astrocyte cultures treated with amyloid-beta (Aβ) demonstrated that this compound significantly reduced cell death caused by Aβ exposure. The compound decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a protective effect against neuroinflammation .
Study 2: In Vivo Efficacy
In vivo experiments using a scopolamine-induced model of cognitive impairment showed that treatment with this compound led to improved cognitive function as measured by memory tests. Although the results were promising, the bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic effects compared to established drugs like galantamine .
Comparative Biological Activity Table
| Compound | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Neuroprotective Effect |
|---|---|---|---|
| Tert-butyl 1-methyl-2-oxo... | Not specified | Not specified | Moderate |
| Galantamine | Not applicable | 0.17 μM | High |
| M4 Compound (similar structure) | 15.4 nM | 0.17 μM | Moderate |
Q & A
Q. What are the common synthetic routes for tert-butyl-protected imidazo[4,5-c]pyridine derivatives, and how does the pyridin-2-yl substituent influence reactivity?
- Methodological Answer : The synthesis of imidazo[4,5-c]pyridine scaffolds often involves multi-step protocols. For example, a 2021 patent application describes a 9-step synthesis of a structurally related compound, where the pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . The pyridin-2-yl moiety enhances electrophilicity at the adjacent carbonyl, enabling further functionalization. Safety protocols (e.g., handling air-sensitive reagents) and purification via column chromatography (using gradients of ethyl acetate/hexane) are critical .
Q. What spectroscopic techniques are recommended for characterizing the stereochemistry of hexahydroimidazo[4,5-c]pyridine derivatives?
- Methodological Answer :
- NMR : H and C NMR can resolve diastereotopic protons and confirm Boc (tert-butyloxycarbonyl) protection. For example, coupling constants () in NOESY or COSY experiments help assign axial/equatorial substituents in the hexahydro ring .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., as reported for tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate) provides unambiguous stereochemical assignment .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and Boc groups (~1250 cm) confirm functional group integrity .
Q. What safety precautions are critical when handling tert-butyl-protected intermediates in large-scale synthesis?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats to avoid dermal exposure.
- Ventilation : Ensure fume hoods for volatile solvents (e.g., DCM, THF) .
- Storage : Store under inert gas (N/Ar) at –20°C to prevent Boc-group hydrolysis .
- Emergency Protocols : Follow P210 (avoid ignition sources) and P201 (use dedicated equipment) guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for tert-butyl-protected imidazo[4,5-c]pyridines with dynamic ring conformations?
- Methodological Answer : Dynamic ring puckering in hexahydroimidazo[4,5-c]pyridines can cause signal splitting or broadening. Strategies include:
- Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve split signals .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
- Deuteration : Substitute labile protons (e.g., NH) with deuterium to simplify spectra .
Q. What strategies optimize the yield of spirocyclic intermediates in tert-butyl-protected imidazo[4,5-c]pyridine synthesis?
- Methodological Answer : Spirocyclic byproducts often arise during ring-closing steps. Optimization approaches:
- Catalytic Systems : Use Pd(OAc)/Xantphos for Buchwald-Hartwig coupling (70–85% yield) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
- Table : Comparison of spirocyclization yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc) | DMF | 110 | 82 | |
| CuI | DMSO | 100 | 68 | |
| None (thermal) | Toluene | 140 | 45 |
Q. How do electronic effects of the pyridin-2-yl group impact regioselectivity in cross-coupling reactions?
- Methodological Answer : The pyridin-2-yl group directs electrophilic substitution to the C3/C5 positions due to its electron-withdrawing nature. For Suzuki-Miyaura coupling:
- Boronated Intermediates : Use tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate to target C3 .
- Steric Effects : Bulkier ligands (e.g., SPhos) favor coupling at less hindered positions .
Data Contradiction Analysis
Q. Why might HPLC purity assays and H NMR integration yield conflicting results for Boc-protected intermediates?
- Methodological Answer :
- Impurity Nature : NMR may fail to detect non-protonated impurities (e.g., salts, boronate esters), whereas HPLC detects UV-active species .
- Decomposition : Boc groups hydrolyze during prolonged NMR acquisition, artificially reducing purity. Use fresh samples and low-temperature probes .
Synthetic Methodology Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
